molecular formula C12H16N2 B12691702 Etryptamine, (S)- CAS No. 29854-47-5

Etryptamine, (S)-

Cat. No.: B12691702
CAS No.: 29854-47-5
M. Wt: 188.27 g/mol
InChI Key: ZXUMUPVQYAFTLF-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Etryptamine, (S)-, can be synthesized through several methods. One common synthetic route involves the reaction of indole with 2-bromoethanamine under basic conditions to form the intermediate 2-(1H-indol-3-yl)ethanamine. This intermediate is then subjected to reductive amination with acetaldehyde to yield etryptamine .

Industrial Production Methods

Industrial production of etryptamine, (S)-, typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Biological Activity

Etryptamine, also known as α-Ethyltryptamine (αET), is a compound belonging to the tryptamine family. It has garnered attention for its diverse biological activities, particularly in neuropharmacology and as a potential therapeutic agent. This article explores the biological activity of Etryptamine, focusing on its pharmacodynamics, structure-activity relationships (SAR), and case studies that highlight its effects and mechanisms.

Chemical Structure and Properties

Etryptamine is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₆N₂
  • CAS Number : 8367
  • Molecular Weight : 188.27 g/mol

Etryptamine's structure allows it to interact with various neurotransmitter systems, primarily affecting serotonin, dopamine, and norepinephrine pathways.

Pharmacodynamics

Etryptamine acts as a monoamine releasing agent and a serotonin receptor agonist. Its primary pharmacological effects include:

  • Serotonin Release : Etryptamine is approximately 10-fold more potent at inducing serotonin release compared to dopamine and 28-fold more potent than norepinephrine .
  • Receptor Agonism : It acts as a weak partial agonist at the 5-HT2A serotonin receptor, contributing to its psychoactive effects .

The following table summarizes Etryptamine's potency in inducing monoamine release:

CompoundSerotonin (EC50, nM)Dopamine (EC50, nM)Norepinephrine (EC50, nM)
Etryptamine23.2 ± 1.7232 ± 17640 ± 76
Tryptamine32.6 ± 2.6164 ± 16716 ± 46
αMT21.7 ± 1.078.6 ± 4.0112 ± 6

1. Neuropharmacological Effects

Research has demonstrated that Etryptamine can serve as a discriminative stimulus in animal models. In studies involving rats trained to distinguish between Etryptamine and saline, it was found that:

  • The onset of action for Etryptamine is approximately 30 minutes , with effects lasting for up to 4 hours .
  • The effective dose for generalization to its optical isomers was around 1.3 mg/kg , indicating robust behavioral effects .

2. Enzyme Inhibition Studies

Etryptamine derivatives have shown significant enzyme inhibition properties:

  • In vitro studies indicate that certain derivatives exhibit potent acetylcholinesterase (AChE) inhibition, with some compounds demonstrating IC50 values lower than standard drugs like donepezil . For instance:
CompoundAChE IC50 (µM)
SR250.176
SR420.70
Donepezil1.96

These findings suggest that modifications in the tryptamine structure can enhance biological activity significantly.

3. Toxicological Insights

A case study reported a fatal intoxication involving Etryptamine, highlighting the potential risks associated with its use. A young female ingested a beverage containing Etryptamine, leading to severe adverse effects . This underscores the need for caution in its use and further investigation into its safety profile.

Properties

CAS No.

29854-47-5

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(2S)-1-(1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m0/s1

InChI Key

ZXUMUPVQYAFTLF-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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